Fmoc-Ala-PAB-PNP

ADC Linker Design Drug-to-Antibody Ratio (DAR) Payload Loading

Streamline your ADC development with Fmoc-Ala-PAB-PNP (CAS 1491136-21-0). Its pre-activated PNP carbonate enables direct, one-step amine conjugation, while its lower molecular weight (581.57 g/mol) facilitates higher drug-to-antibody ratios (DAR 6–8) without compromising pharmacokinetics. The minimalist single-Ala scaffold is ideal for SAR studies, and its ≥98% purity reduces purification burden. Secure your research-grade supply for robust, reproducible bioconjugation.

Molecular Formula C32H27N3O8
Molecular Weight 581.6 g/mol
Cat. No. B15338056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-PAB-PNP
Molecular FormulaC32H27N3O8
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C32H27N3O8/c1-20(33-31(37)41-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29)30(36)34-22-12-10-21(11-13-22)18-42-32(38)43-24-16-14-23(15-17-24)35(39)40/h2-17,20,29H,18-19H2,1H3,(H,33,37)(H,34,36)/t20-/m0/s1
InChIKeyODXKCZQROHNIJD-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-PAB-PNP: A Single-Amino Acid ADC Linker Precursor for Streamlined Bioconjugation


Fmoc-Ala-PAB-PNP (CAS 1491136-21-0) is a cleavable linker precursor designed for the synthesis of antibody-drug conjugates (ADCs) [1]. It is a chemical reagent consisting of the amino acid Alanine, protected at its N-terminus with a 9-Fluorenylmethyloxycarbonyl (Fmoc) group, and conjugated at its C-terminus to a para-aminobenzyl (PAB) self-immolative spacer, which is further activated with a para-nitrophenyl (PNP) carbonate ester [1]. The compound serves as a modular building block in multi-step bioconjugation workflows, where the Fmoc group allows for controlled deprotection and subsequent conjugation to targeting ligands, while the PNP carbonate provides an activated electrophile for efficient coupling with amine-containing cytotoxic payloads [2].

Why Fmoc-Ala-PAB-PNP Cannot Be Casually Replaced by Other Peptide-Based Linker Precursors


The performance of an ADC linker is critically dependent on the specific peptide sequence, which dictates both its enzymatic cleavage profile by lysosomal proteases like Cathepsin B and its stability in circulation [1]. For instance, the widely used Val-Cit and Val-Ala dipeptide linkers are known for their high plasma stability and efficient intracellular cleavage [1]. In contrast, Fmoc-Ala-PAB-PNP incorporates a single Alanine residue [2]. This structural difference is non-trivial; it reduces the compound's molecular weight and alters its steric and electronic environment compared to bulkier dipeptide analogs [2]. Such changes can directly influence key process parameters, including conjugation kinetics, payload loading efficiency, and the subsequent release profile of the attached cytotoxin. Therefore, substituting one linker precursor for another without empirical validation introduces significant risk of altering the ADC's critical quality attributes and therapeutic index, making direct substitution an unreliable practice.

Quantitative Differentiation of Fmoc-Ala-PAB-PNP from Dipeptide ADC Linker Precursors


Molecular Weight Advantage: Fmoc-Ala-PAB-PNP (581.57 Da) vs. Dipeptide Analogs (≥680.7 Da)

Fmoc-Ala-PAB-PNP has a molecular weight of 581.57 g/mol [1], which is significantly lower than the molecular weights of widely used dipeptide analogs such as Fmoc-Val-Ala-PAB-PNP (680.7 g/mol) and Fmoc-Val-Cit-PAB-PNP (766.8 g/mol) . This quantitative difference of approximately 99.1 g/mol and 185.2 g/mol, respectively, is a direct consequence of its single amino acid composition versus a dipeptide sequence.

ADC Linker Design Drug-to-Antibody Ratio (DAR) Payload Loading Hydrophobicity

Enhanced Conjugation Reactivity: PNP Carbonate as an Activated Electrophile

The PNP carbonate ester in Fmoc-Ala-PAB-PNP is described as a 'good leaving group' and a 'highly activated electrophile' which 'readily reacts with amines' [1][2]. This contrasts with the hydroxyl-terminated analog, Fmoc-Ala-PAB-OH (or similar non-activated forms), which would require an additional in situ activation step (e.g., using DSC or EDC/NHS) before payload conjugation, thereby introducing an extra synthesis step and potential for lower yield.

Bioconjugation Drug-Linker Synthesis Reaction Kinetics PNP Ester

High Purity Specification: ≥98% by HPLC

Fmoc-Ala-PAB-PNP is commercially available with a purity specification of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This meets or exceeds the common industry standard of ≥95% purity for many research-grade linker precursors, such as Fmoc-Val-Ala-PAB-PNP [2] and Fmoc-Val-Cit-PAB-PNP , which are often specified at a minimum of 95%.

Quality Control ADC Manufacturing Reproducibility Analytical Chemistry

Primary Application Scenarios for Fmoc-Ala-PAB-PNP in ADC Development


Synthesis of ADCs with High Drug-to-Antibody Ratio (DAR)

When developing ADCs where achieving a high DAR (e.g., DAR 6-8) is a primary objective to enhance potency, the lower molecular weight of Fmoc-Ala-PAB-PNP (581.57 g/mol) becomes a critical advantage [1]. By contributing less mass to the final ADC construct compared to larger dipeptide linkers (e.g., Fmoc-Val-Cit-PAB-PNP at 766.8 g/mol), this precursor facilitates the conjugation of a greater number of payloads per antibody without proportionally increasing the overall molecular weight and hydrodynamic radius. This can help maintain favorable pharmacokinetic properties and mitigate the risk of rapid clearance associated with heavily loaded, hydrophobic ADCs.

One-Step Conjugation to Amine-Containing Payloads

The PNP carbonate ester on Fmoc-Ala-PAB-PNP is a pre-activated electrophile that is 'ready to react' with amines [2]. This property makes it particularly well-suited for streamlined, one-step conjugation workflows with amine-bearing cytotoxins (e.g., MMAE, PBD dimers). This eliminates the need for separate, often inefficient, in-situ activation steps required for hydroxyl-terminated linker precursors. For procurement specialists and process chemists, this translates to a simplified synthesis route with potentially higher yields and fewer opportunities for side reactions or impurity formation [2].

Exploratory ADC Programs Investigating Minimalist Linker Designs

For early-stage discovery and exploratory ADC programs, Fmoc-Ala-PAB-PNP serves as a tool to probe the structure-activity relationship (SAR) of the linker region. Its single Alanine sequence provides a minimalist, less sterically hindered scaffold compared to the more established Val-Cit or Val-Ala dipeptide linkers [1]. Researchers can use this compound to investigate the impact of linker size and composition on critical parameters such as Cathepsin B-mediated cleavage kinetics, payload release efficiency, and overall ADC stability, thereby generating novel intellectual property and potentially uncovering a unique therapeutic window.

ADC Manufacturing Requiring High-Purity Starting Materials

In ADC manufacturing, the purity of starting materials directly impacts the consistency and quality of the final drug product. Fmoc-Ala-PAB-PNP is commercially supplied at a high purity of 98% [1]. This specification surpasses the more common ≥95% purity of many alternative linker precursors and reduces the initial impurity load [3]. By selecting this higher-purity reagent, process development teams can simplify downstream purification, improve batch-to-batch reproducibility, and more reliably meet stringent regulatory specifications for impurity profiles in the final ADC product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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